Dimethyl 3-oxopentanedioate
CAS No.: 1830-54-2
Cat. No.: VC21105538
Molecular Formula: C7H10O5
Molecular Weight: 174.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1830-54-2 |
|---|---|
| Molecular Formula | C7H10O5 |
| Molecular Weight | 174.15 g/mol |
| IUPAC Name | dimethyl 3-oxopentanedioate |
| Standard InChI | InChI=1S/C7H10O5/c1-11-6(9)3-5(8)4-7(10)12-2/h3-4H2,1-2H3 |
| Standard InChI Key | RNJOKCPFLQMDEC-UHFFFAOYSA-N |
| SMILES | COC(=O)CC(=O)CC(=O)OC |
| Canonical SMILES | COC(=O)CC(=O)CC(=O)OC |
Introduction
Chemical Identity and Nomenclature
Dimethyl 3-oxopentanedioate is characterized by its unique structure featuring a pentanedioate backbone with a central ketone functional group. This compound is registered under CAS number 1830-54-2 and has a molecular formula of C₇H₁₀O₅ . The structure consists of a five-carbon chain with carboxymethyl groups at positions 1 and 5, and a ketone group at position 3, creating a symmetric β-keto diester arrangement.
The compound is known by numerous synonyms in scientific literature, reflecting its widespread use across various chemical disciplines:
Synonyms and Alternative Nomenclature
| Systematic Names | Common Names | Other Designations |
|---|---|---|
| Pentanedioic acid, 3-oxo-, dimethyl ester | Dimethyl 1,3-acetonedicarboxylate | NSC 4677 |
| 1,5-Dimethyl 3-oxopentanedioate | Dimethyl 3-oxoglutarate | Dimethyl acetone-1,3-dicarboxylate |
| Pentanedioic acid, 3-oxo-, 1,5-dimethyl ester | Dimethyl β-ketoglutarate | 3-Oxoglutaric acid dimethyl ester |
| Dimethyl 2-oxopropane-1,3-dicarboxylate | Acetone dicarboxylic acid dimethyl ester | Glutaric acid, 3-oxo-, dimethyl ester |
This extensive nomenclature reflects the compound's structural features and historical context in organic chemistry .
Structural Identifiers
The compound can be unambiguously identified using several chemical identifiers:
These identifiers provide precise structural information for database searches and computational applications.
Physical and Chemical Properties
Understanding the physical and chemical properties of dimethyl 3-oxopentanedioate is essential for its handling, storage, and application in chemical processes.
Physical Properties
The compound exhibits the following empirically determined physical characteristics:
These properties indicate that dimethyl 3-oxopentanedioate is typically encountered as a liquid at room temperature, with a relatively high boiling point typical of diester compounds .
Solubility Profile
The compound demonstrates differential solubility across various solvents, which is critical information for reaction planning and purification procedures:
| Solvent | Solubility | Reference |
|---|---|---|
| Water | Approximately 120 g/L at 20°C | |
| Chloroform | Sparingly soluble | |
| Ethyl Acetate | Slightly soluble | |
| Methanol | Slightly soluble | |
| Polar Organic Solvents | Generally soluble |
This solubility profile reflects the compound's moderate polarity due to its carbonyl and ester functionalities, making it compatible with a range of reaction media .
Chemical Reactivity and Stability
The reactivity of dimethyl 3-oxopentanedioate is primarily governed by its functional groups:
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The central ketone group is susceptible to nucleophilic addition reactions and can undergo condensations typical of ketones
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The two ester groups can participate in transesterification, hydrolysis, and reduction reactions
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The acidic α-hydrogens (adjacent to both the ketone and ester groups) confer enhanced acidity, facilitating enolate formation and subsequent C-C bond-forming reactions
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The compound exhibits moderate stability under standard conditions but should be stored at 2-8°C to prevent decomposition
This reactivity profile explains the compound's versatility as a synthetic intermediate, particularly in reactions requiring functionalized carbon chains .
Synthetic Applications and Chemical Transformations
Dimethyl 3-oxopentanedioate serves as a valuable starting material for various synthetic transformations, particularly in the preparation of complex organic molecules and heterocyclic compounds.
Reduction Pathways
One of the most significant synthetic applications involves selective reduction of the compound's functional groups:
Selective Ketone Reduction
The central ketone group can be selectively reduced using sodium borohydride to produce dimethyl 3-hydroxyglutarate in high yield (96%), creating a valuable intermediate with a secondary alcohol functionality .
Partial Ester Reduction
The compound can undergo partial reduction of one ester group while maintaining the other, leading to hydroxy ester intermediates. This transformation has been achieved through careful control of reaction conditions using borane-dimethyl sulfide complex (BMS) .
Complete Reduction
When treated with excess borane-dimethyl sulfide complex at elevated temperatures, dimethyl 3-oxopentanedioate can be completely reduced to the corresponding triol in excellent yield (98%) . This transformation provides access to valuable 1,3,5-oxygenated pentane derivatives.
The strategic reduction pathways are summarized in the following table:
These reduction pathways demonstrate the compound's versatility in accessing differently oxygenated derivatives from a single precursor .
Condensation Reactions
Dimethyl 3-oxopentanedioate readily undergoes condensation reactions, particularly at the activated methylene position:
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Reaction with N,N-dimethylformamide dimethyl acetal (DMFDMA) produces diethyl 2-[(2-dimethylamino)methylene]-3-oxopentanedioate, which serves as an intermediate for heterocyclic synthesis
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The compound can participate in aldol and Knoevenagel condensations due to its acidic α-hydrogens
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Mannich-type reactions are possible, allowing for the introduction of aminomethyl groups
These condensation reactions provide access to highly functionalized intermediates for the synthesis of complex natural products and pharmaceutical compounds.
Heterocyclic Synthesis
Dimethyl 3-oxopentanedioate serves as a key building block for constructing various heterocyclic systems:
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The enamine derivatives formed from condensation with DMFDMA can be cyclized with various nucleophiles to form pyrimidine and pyridine derivatives
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Reaction with hydrazine derivatives leads to pyrazole formation
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Sequential transformations can generate fused heterocyclic systems with potential biological activity
For example, the reaction of a derivative of this compound with methylamine yielded ethyl 2-amino-6-methyl-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylate in 93% yield, demonstrating its utility in complex heterocycle synthesis .
Applications in Chemical Research and Industry
The versatile reactivity profile of dimethyl 3-oxopentanedioate makes it valuable across multiple domains of chemical research and industrial applications.
Pharmaceutical Applications
In pharmaceutical research, dimethyl 3-oxopentanedioate serves several critical functions:
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Acts as a building block for the synthesis of biologically active heterocyclic compounds
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Provides access to modified amino acids and peptide mimetics
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Serves as a precursor for the synthesis of compounds with potential therapeutic properties
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Used in the preparation of optically active lycorane, a natural product with pharmaceutical relevance
The compound's bifunctional nature allows for selective transformations, making it particularly useful in multi-step synthesis of pharmaceutical intermediates.
Agrochemical Development
The compound finds applications in agrochemical development:
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Used as an intermediate in the synthesis of plant growth regulators
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Contributes to the development of environmentally friendly pesticides
These applications leverage the compound's functional group diversity and potential for selective modifications.
Analytical and Imaging Applications
More specialized applications include:
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Utilization in the synthesis of bispidone derivatives that serve as ligands in Positron Emission Tomography (PET) imaging
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Preparation of chiral auxiliaries for asymmetric synthesis
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Development of chelating agents for metal complexation
Synthetic Methodology
Perhaps the most significant application is as a synthon in organic methodology development:
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Serves as a model substrate for developing new reduction methodologies
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Acts as a bifunctional electrophile in novel carbon-carbon bond-forming reactions
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Provides a platform for studying chemoselectivity and regioselectivity in complex transformations
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Functions as a key intermediate in the synthesis of 1,3,5-oxygenated derivatives with various oxidation states
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